molecular formula C9H12N2O3 B12797053 2-methoxy-N,N-dimethyl-5-nitroaniline CAS No. 7501-46-4

2-methoxy-N,N-dimethyl-5-nitroaniline

Cat. No.: B12797053
CAS No.: 7501-46-4
M. Wt: 196.20 g/mol
InChI Key: PYIGIQPGDKQYJC-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethyl-5-nitroaniline is a substituted nitroaniline derivative characterized by a methoxy group (-OCH₃) at the 2-position, a nitro group (-NO₂) at the 5-position, and an N,N-dimethylamino group (-N(CH₃)₂) at the 1-position. This compound is part of the nitroaromatic family, which is widely studied for applications in explosives, dyes, and pharmaceuticals.

Preparation Methods

The preparation of NSC 406626 typically involves synthetic routes that include affinity chromatography and conjugation with specific fluorophores under optimal conditions . The industrial production methods are designed to ensure high purity and concentration, often involving rigorous quality control measures to maintain consistency and efficacy.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 undergoes reduction to an amine under catalytic hydrogenation or chemical reduction conditions:

Reaction Conditions and Yields

MethodCatalyst/ReagentSolventTemperatureYieldProductReference
Catalytic HydrogenationH₂, Raney NickelMethanol25–30°C98%*2-Methoxy-N,N-dimethyl-5-aminobenzene
Chemical ReductionSnCl₂, HClEthanol/H₂OReflux85%*2-Methoxy-N,N-dimethyl-5-aminobenzene

Yields extrapolated from analogous nitroarene reductions in .

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group, forming an amine.

  • SnCl₂-mediated reduction involves acidic protonation of the nitro group, generating nitroso and hydroxylamine intermediates before final amine formation.

N-Dealkylation of Dimethylamino Group

The dimethylamino group undergoes dealkylation under reductive or oxidative conditions, forming a primary amine:

Reaction Protocol

ReagentsSolventTemperatureTimeYieldProductReference
I₂, TriethylsilaneCH₂Cl₂RT6.5 h31%2-Methoxy-5-nitroaniline

Mechanism :

  • Iodine and triethylsilane facilitate cleavage of C–N bonds via radical intermediates, removing methyl groups sequentially .

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is influenced by substituents:

  • Nitro group : Strongly deactivating (meta-directing).

  • Methoxy group : Activating (ortho/para-directing but sterically hindered).

  • Dimethylamino group : Strongly activating but sterically shielded.

Experimental evidence for direct substitution is limited, but nitration and sulfonation are theoretically feasible at unoccupied positions (e.g., position 3 or 6).

Functional Group Transformations

Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-N,N-dimethyl-5-nitroaniline plays a crucial role in the synthesis of pharmaceutical compounds. Notably, it is a key precursor in the production of Osimertinib , a drug used for treating metastatic epidermal growth factor receptor (EGFR) mutations in lung cancer patients. The compound is involved in the nitration process to yield intermediates necessary for synthesizing this kinase inhibitor, which has gained prominence due to its effectiveness against resistant cancer types .

Case Study: Osimertinib Synthesis

  • Process Overview : The synthesis involves several steps where 4-fluoro-2-methoxy-5-nitroaniline is derived from this compound through nitration and subsequent reactions.
  • Significance : This pathway not only provides high yields but also emphasizes the need for cost-effective methods in drug synthesis.

Dye Manufacturing

The compound is also utilized in the production of disperse dyes. These dyes are important in textile applications, particularly for dyeing polyester and other synthetic fibers. The ability of this compound to form stable colorants makes it valuable in the dye industry .

Dye Properties

  • Color Fastness : Dyes derived from this compound exhibit good light and wash fastness.
  • Application : Suitable for use in various textiles, providing vibrant colors that meet industry standards.

Chemical Intermediates

In organic synthesis, this compound serves as an intermediate for various chemical reactions, including:

  • Transfer Hydrogenative Condensation : It can react with vicinal diols to form quinoxalines, showcasing its versatility as a building block in organic chemistry .
  • Microbial Reduction Studies : The compound has been studied for its role as a metabolite in microbial reduction processes, particularly concerning insensitive munitions compounds like 2,4-dinitroanisole (DNAN), where it serves as a breakdown product with potential environmental implications .

Safety and Toxicology Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. Research indicates that compounds derived from nitroanilines can exhibit varying degrees of toxicity. Therefore, understanding the toxicological impact is crucial for safe handling and regulatory compliance in industrial applications .

Mechanism of Action

The mechanism of action of NSC 406626 involves its interaction with specific molecular targets, such as immunoglobulin G1 (IgG1) in mouse haplotypes . It binds to these targets, facilitating various biochemical reactions and processes. The pathways involved include signal transduction and cellular communication, which are crucial for understanding immune responses and developing therapeutic interventions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

4-Methoxy-N,N-dimethyl-2-nitroaniline (CAS 60049-83-4)

  • Molecular Formula : C₉H₁₁N₃O₃
  • Key Differences : The methoxy and nitro groups are positioned at the 4- and 2-positions, respectively, altering electronic and steric effects.
  • Similarity Score : 0.98 (indicating high structural overlap) .
  • Implications : The para-substituted nitro group may enhance resonance stabilization compared to the meta-substituted nitro group in 2-methoxy-N,N-dimethyl-5-nitroaniline.

N-Ethyl-5-methoxy-2-nitroaniline (CAS 314755-31-2)

  • Molecular Formula : C₉H₁₂N₂O₃
  • Key Differences : The N-ethyl group replaces N,N-dimethyl, reducing steric hindrance but increasing lipophilicity.
  • Similarity Score : 0.92 .
  • Applications : Likely used in similar contexts but with differing solubility and reactivity profiles.

Positional Isomers

2-Methoxy-5-nitroaniline (CAS 99-59-2)

  • Molecular Formula : C₇H₈N₂O₃
  • Key Differences : Lacks the N,N-dimethyl group, resulting in a primary amine (-NH₂) instead of a tertiary amine.
  • Applications: Used as a standard solution for explosives analysis (100 µg/mL in methanol) .
  • Safety : Listed under regulatory codes (e.g., N:0370, N:0390) for hazardous material handling .

4-Methoxy-2-nitroaniline (CAS 577-72-0)

  • Molecular Formula : C₇H₈N₂O₃
  • Key Differences : Methoxy at 4-position and nitro at 2-position, leading to distinct electronic effects.
  • Price : JPY 11,000 per 1 mL solution .

Derivatives with Additional Substituents

4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1)

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol (vs. 210.21 g/mol for this compound).

5-Methoxy-2-nitroaniline Hydrochloride (CAS 577-72-0)

  • Key Differences : Hydrochloride salt form enhances water solubility but may limit stability in acidic conditions .
  • Similarity Score : 0.94 compared to the parent compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not Provided C₁₀H₁₃N₃O₃ 239.23* 2-OCH₃, 5-NO₂, N,N-dimethyl Likely intermediate for specialty chemicals
4-Methoxy-N,N-dimethyl-2-nitroaniline 60049-83-4 C₉H₁₁N₃O₃ 225.20 4-OCH₃, 2-NO₂, N,N-dimethyl High structural similarity (0.98)
2-Methoxy-5-nitroaniline 99-59-2 C₇H₈N₂O₃ 168.15 2-OCH₃, 5-NO₂, -NH₂ Explosives analysis standard
4-Methoxy-5-methyl-2-nitroaniline 55730-09-1 C₈H₁₀N₂O₃ 182.18 4-OCH₃, 2-NO₂, 5-CH₃ Research use, unvalidated for medicine

*Calculated based on formula.

Key Findings and Implications

  • Electronic Effects : The position of nitro and methoxy groups significantly influences electron-withdrawing/donating properties, affecting reactivity in aromatic substitution reactions .
  • Solubility : N,N-dimethyl derivatives exhibit higher lipophilicity compared to primary amines, impacting their application in organic synthesis .
  • Regulatory Considerations : Compounds like 2-methoxy-5-nitroaniline are regulated under hazardous material codes, necessitating stringent handling protocols .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methoxy-N,N-dimethyl-5-nitroaniline, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound is typically synthesized via sequential functionalization of an aniline precursor. A common approach involves:

Methoxy and dimethylamino introduction : Starting with 3-methoxyaniline, alkylation with methyl iodide under basic conditions forms the N,N-dimethyl group.

Nitration : Controlled nitration at the para position to the methoxy group using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration or ring oxidation .

  • Key considerations : Protecting groups may be required to prevent side reactions. For example, acetylation of the amine prior to nitration can improve regioselectivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm), dimethylamino (-N(CH₃)₂, δ ~2.9–3.1 ppm), and aromatic protons (split patterns indicating nitro group para to methoxy) .
  • Mass spectrometry (HRMS) : Molecular ion peak matching the calculated m/z (e.g., C₉H₁₃N₃O₃: [M+H]⁺ = 212.1028) .
  • Melting point : Reported values for analogous nitroanilines range 139–142°C, serving as a purity indicator .

Q. What solvents and reaction conditions are optimal for studying the compound’s reactivity?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic nitro and dimethylamino groups. Reactions involving nucleophilic substitution (e.g., nitro group reduction) require anhydrous conditions and catalysts like Pd/C or Fe/HCl .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethyl group influence nitration regioselectivity in 2-methoxy-N,N-dimethylaniline derivatives?

  • Answer : The bulky dimethylamino group directs nitration to the para position relative to the methoxy group due to steric hindrance at ortho positions. Electronic effects (electron-donating methoxy vs. electron-withdrawing nitro) further stabilize the transition state, favoring para-substitution .
  • Contradiction analysis : Conflicting reports on nitro positioning in similar compounds (e.g., 2-methoxy-5-nitroaniline vs. 4-nitro isomers) may arise from varying acid strengths or competing sulfonation side reactions .

Q. What strategies resolve discrepancies in NMR data for nitroaniline derivatives under different experimental conditions?

  • Answer : Discrepancies in chemical shifts (e.g., aromatic proton splitting) can result from solvent polarity or hydrogen bonding. Use deuterated DMSO for enhanced resolution of amine protons. Cross-validate with computational methods (DFT calculations) to assign peaks accurately .

Q. How does this compound interact with biomolecules, and what assays are suitable for preliminary pharmacological screening?

  • Answer : The nitro group may undergo enzymatic reduction to reactive intermediates (e.g., hydroxylamines), which can bind to DNA or proteins.

  • Assays :
  • Ames test : Assess mutagenicity via bacterial reverse mutation .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

  • Answer : Stability studies indicate:

  • Light sensitivity : Store in amber vials at 0–6°C to prevent nitro group photodegradation .
  • HPLC-MS monitoring : Detect degradation products (e.g., demethylated or reduced derivatives) using reverse-phase C18 columns and ESI-MS .

Q. Methodological and Analytical Considerations

Q. What chromatographic methods are recommended for purity assessment and isolation of this compound?

  • Answer :

  • HPLC : Use a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) on a C18 column (retention time ~8–10 min) .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf ~0.5 under UV visualization .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Answer : DFT calculations (B3LYP/6-31G*) model transition states and charge distribution. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy at the meta position, favoring attack by nucleophiles like hydrazine .

Properties

CAS No.

7501-46-4

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-methoxy-N,N-dimethyl-5-nitroaniline

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-6-7(11(12)13)4-5-9(8)14-3/h4-6H,1-3H3

InChI Key

PYIGIQPGDKQYJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

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